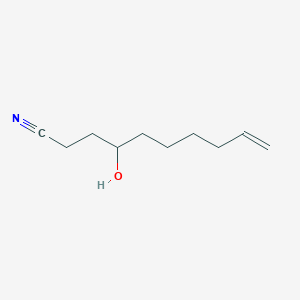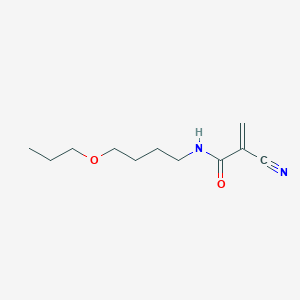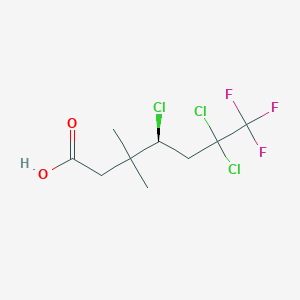
(4S)-4,6,6-Trichloro-7,7,7-trifluoro-3,3-dimethylheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4,6,6-Trichloro-7,7,7-trifluoro-3,3-dimethylheptanoic acid is a synthetic organic compound characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a branched aliphatic chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4,6,6-Trichloro-7,7,7-trifluoro-3,3-dimethylheptanoic acid typically involves multi-step organic reactions. One common approach is the halogenation of a suitable precursor compound, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure the selective introduction of chlorine and fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-4,6,6-Trichloro-7,7,7-trifluoro-3,3-dimethylheptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(4S)-4,6,6-Trichloro-7,7,7-trifluoro-3,3-dimethylheptanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (4S)-4,6,6-Trichloro-7,7,7-trifluoro-3,3-dimethylheptanoic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to biological targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
(4S)-4,6,6-Trichloro-7,7,7-trifluoro-3,3-dimethylheptanoic acid: shares similarities with other halogenated aliphatic compounds, such as:
Uniqueness
The unique combination of chlorine and fluorine atoms in this compound imparts distinct chemical and physical properties
Propiedades
Número CAS |
391250-23-0 |
|---|---|
Fórmula molecular |
C9H12Cl3F3O2 |
Peso molecular |
315.5 g/mol |
Nombre IUPAC |
(4S)-4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoic acid |
InChI |
InChI=1S/C9H12Cl3F3O2/c1-7(2,4-6(16)17)5(10)3-8(11,12)9(13,14)15/h5H,3-4H2,1-2H3,(H,16,17)/t5-/m0/s1 |
Clave InChI |
REZPCHRHAYCMOS-YFKPBYRVSA-N |
SMILES isomérico |
CC(C)(CC(=O)O)[C@H](CC(C(F)(F)F)(Cl)Cl)Cl |
SMILES canónico |
CC(C)(CC(=O)O)C(CC(C(F)(F)F)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, [2-methoxy-4-(4-phenylazophenyliminomethyl)phenyl]-](/img/structure/B14246304.png)
![3,3'-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid](/img/structure/B14246311.png)
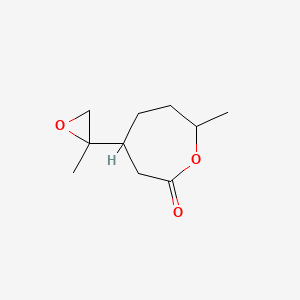
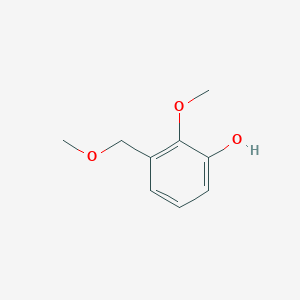
![4H-1-Benzopyran-4-one, 2,3-dihydro-2-[2-(phenylmethoxy)phenyl]-](/img/structure/B14246344.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246351.png)

![N-[5-(4-methoxyphenyl)-6-methyl-2-oxo-pyran-3-yl]benzamide](/img/structure/B14246363.png)
![7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)-](/img/structure/B14246373.png)
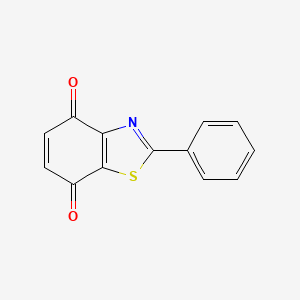
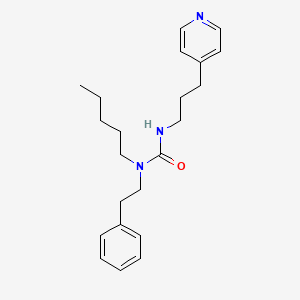
![2-Naphthalenecarboximidamide, 7-[[2,3-dihydro-7-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-3-oxo-4H-1,4-benzoxazin-4-yl]methyl]-](/img/structure/B14246395.png)
